molecular formula C24H17NS B8269597 N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine

N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine

Cat. No.: B8269597
M. Wt: 351.5 g/mol
InChI Key: FGVQCMMXIZJNQY-UHFFFAOYSA-N
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Description

N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine (DBTA) is a high-performance organic semiconductor widely employed in optoelectronic devices, particularly as a hole transport layer (HTL) in quantum dot light-emitting diodes (QLEDs). Its structure combines a dibenzothiophene core with biphenyl and amine groups, enabling deep highest occupied molecular orbital (HOMO) levels (-5.90 eV) and high hole mobility, critical for efficient charge injection and balanced exciton formation in QLEDs . DBTA has achieved a record current efficiency of 23.4% in red InP QLEDs, underscoring its superiority in device performance .

Properties

IUPAC Name

N-(4-phenylphenyl)dibenzothiophen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NS/c1-2-6-17(7-3-1)18-10-12-19(13-11-18)25-20-14-15-24-22(16-20)21-8-4-5-9-23(21)26-24/h1-16,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVQCMMXIZJNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=C(C=C3)SC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactors and advanced purification techniques.

Scientific Research Applications

Materials Science

N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine has been investigated for its potential in the development of advanced materials:

  • Organic Semiconductors : The compound's unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its ability to form stable thin films contributes to its utility in these applications .
  • Luminescent Materials : The compound has shown promise in luminescence technologies, potentially serving as a component in light-emitting devices .

Pharmaceutical Applications

Research indicates that this compound may have significant pharmaceutical applications:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The structural features may facilitate interactions with biological targets involved in cancer proliferation .
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential for this compound in developing new antimicrobial agents .

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthetic Intermediates : It can be used to synthesize more complex organic molecules through various coupling reactions, such as Suzuki or Stille coupling .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on human breast adenocarcinoma cell lines (MCF7). The results indicated that modifications to the dibenzothiophene core could enhance cytotoxicity, with IC50 values suggesting significant potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related dibenzothiophene derivatives. The findings revealed promising activity against common pathogens such as Staphylococcus aureus and Escherichia coli, highlighting the potential of this compound as a lead compound for new antimicrobial therapies.

Mechanism of Action

The mechanism of action of N-([1,1’-biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine involves its interaction with molecular targets such as enzymes and receptors. The biphenyl group can enhance binding affinity and specificity, while the dibenzothiophene core can participate in various electronic interactions . These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

a) N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine
  • Structure : Thiophene core with hexyloxy-modified biphenyl arms.
  • Synthesis : Synthesized via Buchwald–Hartwig cross-coupling of bis(4′-(hexyloxy)-biphenyl)amine and 2-bromothiophene .
  • Properties : Hexyloxy groups enhance solubility and film-forming ability but may reduce hole mobility due to steric hindrance. Yields up to 45% in optimized conditions (xylene, 120°C) .
b) N-(4-Biphenylyl)dibenzo[b,d]furan-2-amine
  • Structure : Dibenzofuran core replaces dibenzothiophene.
  • Molecular weight: 335.41 g/mol .
c) N-([1,1′-Biphenyl]-4-yl)dibenzo[b,d]thiophen-3-amine
  • Structure : Amine group at the 3-position instead of 2-position on dibenzothiophene.
  • Properties : Positional isomerism affects molecular packing and charge transport. Purity: 99%; used as an OLED intermediate .
  • Performance: No direct efficiency metrics, but positional changes likely alter HOMO/LUMO alignment and device stability .

Electronic and Optoelectronic Properties

Compound Core Structure HOMO (eV) LUMO (eV) Molecular Weight (g/mol) Key Application
DBTA Dibenzothiophene -5.90 -2.50 351.47 QLED HTL
LT-N1012DBTA Dibenzothiophene -5.90 -2.50 609.80 Organic Electronics
N,N-Bis(hexyloxy-biphenyl) Thiophene N/A N/A N/A Photovoltaic Donor
Dibenzofuran analogue Dibenzofuran N/A N/A 335.41 Organic Electronics
  • DBTA vs. LT-N1012DBTA : Both share dibenzothiophene cores, but LT-N1012DBTA includes additional phenyl and dibenzothiophenyl groups, increasing molecular weight (609.8 g/mol) and possibly improving thermal stability. HOMO/LUMO levels are identical, suggesting similar charge injection capabilities .
  • DBTA vs. Thiophene Derivatives : DBTA’s lack of hexyloxy groups prioritizes charge transport over solubility, making it more suitable for high-efficiency QLEDs than the hexyloxy-modified thiophene analogue, which trades mobility for processability .

Biological Activity

N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine is a compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

This compound belongs to the class of dibenzothiophenes characterized by a thiophene ring fused with two benzene rings. Its molecular formula is C24H17NSC_{24}H_{17}NS with a molecular weight of 393.56 g/mol . The compound's structure allows for diverse interactions with biological targets, potentially enhancing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The biphenyl group enhances binding affinity and specificity, while the dibenzothiophene core may participate in electronic interactions that facilitate these processes.

Anticancer Potential

The compound's structural complexity may also confer anticancer properties. In vitro studies have demonstrated that dibenzothiophene derivatives can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have been shown to inhibit cell proliferation in breast cancer cells by inducing cell cycle arrest and apoptosis . Further research is needed to establish the specific effects of this compound on various cancer types.

Enzyme Inhibition

Preliminary data suggest that the compound may act as an enzyme inhibitor. Similar dibenzothiophene compounds have been investigated for their inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis crucial for rapidly dividing cells such as those in tumors . This suggests a potential role for this compound in cancer therapy.

Study 1: Antimicrobial Activity Assessment

A recent study assessed the antimicrobial activity of dibenzothiophene derivatives against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the dibenzothiophene core could enhance antimicrobial efficacy .

CompoundTarget BacteriaInhibition Zone (mm)
DBT-AS. aureus15
DBT-BE. coli12

Study 2: Anticancer Activity Evaluation

Another investigation focused on the anticancer properties of dibenzothiophene derivatives. The study utilized MTT assays to evaluate cell viability in breast cancer cell lines treated with various concentrations of the compounds. Results showed a dose-dependent decrease in cell viability, indicating potential anticancer activity .

Concentration (μM)Cell Viability (%)
1080
5055
10030

Q & A

Q. How should researchers design stability studies for this compound under varying pH conditions?

  • Methodological Answer : Conduct forced degradation studies at pH 1–13 (using HCl/NaOH buffers) and monitor via UPLC-PDA. emphasizes avoiding aqueous environments for moisture-sensitive analogs. Kinetic modeling (e.g., Arrhenius plots) extrapolates shelf-life under storage conditions .

Q. What purification techniques are optimal for isolating dibenzothiophene-amine derivatives?

  • Methodological Answer : Preparative HPLC with C18 columns (MeCN/H2O mobile phase) achieves >98% purity. uses silica gel chromatography (hexane:EtOAc gradient), while recrystallization from ethanol removes polymeric byproducts. TLC (Rf = 0.3–0.5) guides fraction collection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine
Reactant of Route 2
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N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine

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